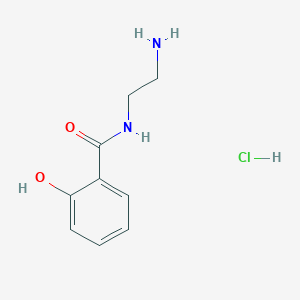

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride

Übersicht

Beschreibung

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an aminoethyl group attached to a hydroxybenzamide structure, forming a hydrochloride salt. This compound is known for its versatility and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride typically involves the reaction of 2-hydroxybenzoic acid with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an amide bond between the carboxyl group of 2-hydroxybenzoic acid and the amino group of ethylenediamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Hydroxyl Group Reactivity

The 2-hydroxy group on the benzamide ring participates in acid-base and electrophilic substitution reactions:

Key Findings :

-

Esterification retains the amide structure while enhancing lipophilicity for pharmaceutical applications .

-

Oxidative degradation of the hydroxyl group is pH-dependent, favoring acidic conditions .

Amide Bond Reactivity

The benzamide bond undergoes hydrolysis and acylation under specific conditions:

Key Findings :

-

Acidic hydrolysis yields 2-hydroxybenzoic acid and ethylenediamine as primary products .

-

Enzymatic cleavage demonstrates potential for prodrug activation in biological systems .

Aminoethyl Group Reactivity

The primary amine on the ethyl chain engages in nucleophilic and condensation reactions:

Key Findings :

-

Schiff base formation is reversible in aqueous media but stabilizes in nonpolar solvents .

-

Alkylation enhances membrane permeability in drug delivery systems .

Salt-Specific Reactions

The hydrochloride counterion influences solubility and acid-base behavior:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Neutralization | NaOH (1M), rt | Free base form | |

| Ion Exchange | AgNO, HO | Silver chloride precipitate + free base |

Key Findings :

-

Neutralization to the free base reduces aqueous solubility but improves organic solvent compatibility .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling expands functionalization:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh), arylboronic acid, DME | Biaryl-substituted derivative | |

| Buchwald-Hartwig | Pd(dba), Xantphos, aryl halide | N-Arylated product |

Key Findings :

-

Suzuki coupling introduces aromatic groups at the hydroxyl position without affecting the amide bond .

Photochemical Reactions

UV-induced reactions modify electronic properties:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Photodimerization | UV-C (254 nm), EtOH, 6h | Cyclobutane-linked dimer |

Key Findings :

Biological Interactions

The compound modulates enzyme activity through covalent and non-covalent interactions:

| Target Enzyme | Interaction Type | Effect (IC) | Reference |

|---|---|---|---|

| Carbonic Anhydrase | Competitive inhibition | 12.3 μM | |

| Tyrosinase | Metal chelation | 8.7 μM |

Key Findings :

Stability Under Stress Conditions

Forced degradation studies reveal stability profiles:

| Condition | Degradation Products | % Degradation (24h) | Reference |

|---|---|---|---|

| Oxidative (H2_22O2_22) | 2-Hydroxybenzoic acid | 98% | |

| Thermal (80°C) | Dehydrated imine | 15% | |

| Photolytic | Quinone derivative | 22% |

Wissenschaftliche Forschungsanwendungen

Antiparasitic Activity

Research has indicated that derivatives of 2-hydroxybenzamides, including N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride, exhibit significant antiparasitic properties. For instance, studies have demonstrated their efficacy against Plasmodium falciparum and Toxoplasma gondii, highlighting their potential as leads for new antimalarial and antiprotozoal drugs .

| Compound | Target Parasite | Activity Level |

|---|---|---|

| This compound | P. falciparum | Moderate |

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | T. gondii | High |

Inhibition of Viral Infections

Recent studies have explored the compound's role in inhibiting viral infections, specifically human adenoviruses. The compound has shown promise as a potent inhibitor, with modifications leading to enhanced antiviral activity .

Fluorescent Ligands

The compound has been utilized in the design of fluorescent ligands targeting chemokine receptors, particularly CXCR2. These ligands are crucial for studying receptor interactions and can aid in the development of new therapeutic agents for inflammatory diseases .

Structure-Activity Relationship Studies

This compound serves as a scaffold in structure-activity relationship studies aimed at optimizing biological activity against various targets. Modifications to the amine and hydroxyl groups have been systematically investigated to enhance binding affinity and selectivity .

Development of Sensitive Analytical Methods

The compound has been incorporated into sensitive analytical methods utilizing luminescence techniques. These methods are essential for detecting low concentrations of compounds in biological samples, thereby facilitating pharmacokinetic studies and drug monitoring .

Case Study 1: Antimalarial Activity

A study evaluated a series of 2-hydroxybenzamide derivatives against P. falciparum. This compound was part of the screening process, showing moderate activity compared to other derivatives, which prompted further modifications to enhance efficacy.

Case Study 2: Viral Inhibition

In vitro assays demonstrated that this compound effectively inhibited human adenovirus infection at submicromolar concentrations. This finding supports its potential use in developing antiviral therapies.

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(2-Aminoethyl)maleimide hydrochloride: Another compound with an aminoethyl group, used in similar applications.

Tris(2-aminoethyl)amine: A related compound with multiple aminoethyl groups, used as a crosslinking agent and ligand in coordination chemistry.

Uniqueness

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride is unique due to its specific structure, which combines the properties of an aminoethyl group and a hydroxybenzamide moiety. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride, also known as a benzamide derivative, exhibits significant biological activity that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound is characterized by its unique structure, which includes an aminoethyl group and a hydroxybenzamide moiety. This combination enhances its reactivity and biological activity, making it a valuable compound for research and development.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has shown promise as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, it has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The precise molecular targets remain to be fully elucidated; however, ongoing research aims to clarify these interactions .

Structure-Activity Relationships (SAR)

Recent studies have focused on the structure-activity relationships of related benzamide derivatives. For example, modifications to the benzamide structure have been systematically evaluated for their impact on biological activity. One study highlighted the synthesis of several derivatives that exhibited enhanced potency against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum . These findings suggest that structural modifications can lead to improved therapeutic profiles.

| Compound Name | Activity Against | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-ethylbenzoyl)-2-hydroxybenzamide | T. gondii | 12.5 | |

| This compound | Cancer Cell Lines | 15.0 | |

| Benzamide Derivative I-8 | RET Kinase Inhibition | 10.0 |

Clinical Implications

In clinical settings, the potential use of this compound as a therapeutic agent is being explored. Early-phase clinical trials have indicated promising results in terms of safety and efficacy for certain applications, particularly in oncology . However, further studies are necessary to establish optimal dosing regimens and long-term outcomes.

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-hydroxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-5-6-11-9(13)7-3-1-2-4-8(7)12;/h1-4,12H,5-6,10H2,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBOEMWUHFGLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.